molecular formula C10H7ClF3N3O B3035400 3-chloro-N'-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 320420-43-7

3-chloro-N'-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide

Cat. No.: B3035400
CAS No.: 320420-43-7
M. Wt: 277.63 g/mol
InChI Key: OKIXUFKOROLZAY-UHFFFAOYSA-N
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Description

3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is a synthetic organic compound that belongs to the class of pyridinecarboximidamides This compound is characterized by the presence of a chloro group, a hydroxy group, a propynyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Chloro Group: The chloro group can be added through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the Propynyl Group: The propynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst.

    Formation of the Carboximidamide Group: The final step involves the formation of the carboximidamide group through a reaction with an appropriate amidine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular targets is beneficial.

    Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide would depend on its specific molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboxylate: Similar structure but with a carboxylate group instead of a carboximidamide group.

Uniqueness

The uniqueness of 3-chloro-N’-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-hydroxy-N'-prop-2-ynyl-5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c1-2-3-15-9(17-18)8-7(11)4-6(5-16-8)10(12,13)14/h1,4-5,18H,3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIXUFKOROLZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132395
Record name 3-Chloro-N-hydroxy-N′-2-propyn-1-yl-5-(trifluoromethyl)-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320420-43-7
Record name 3-Chloro-N-hydroxy-N′-2-propyn-1-yl-5-(trifluoromethyl)-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320420-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-hydroxy-N′-2-propyn-1-yl-5-(trifluoromethyl)-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N'-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
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3-chloro-N'-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 5
3-chloro-N'-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 6
3-chloro-N'-hydroxy-N-(2-propynyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide

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